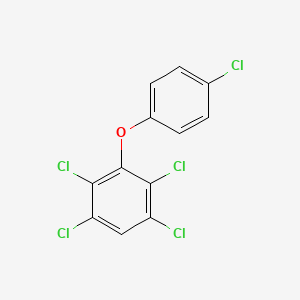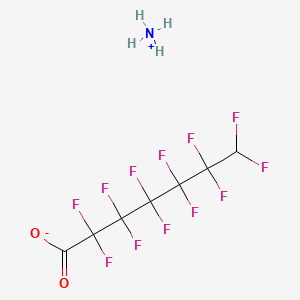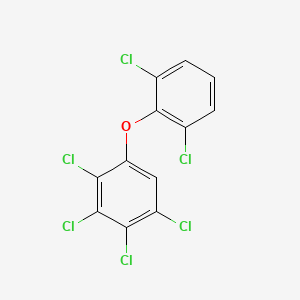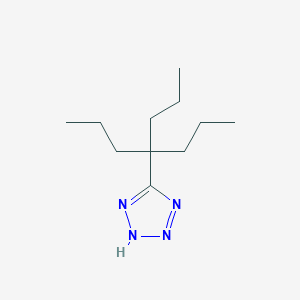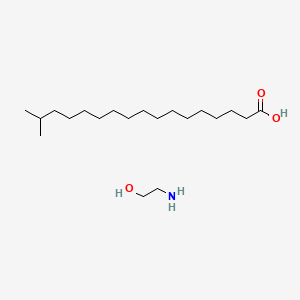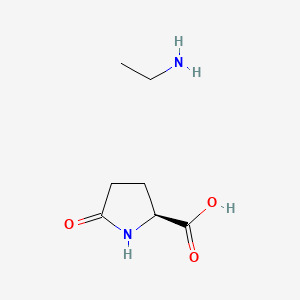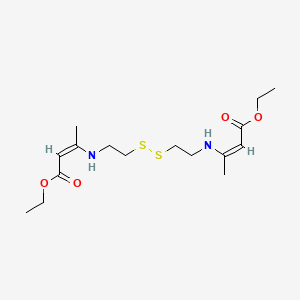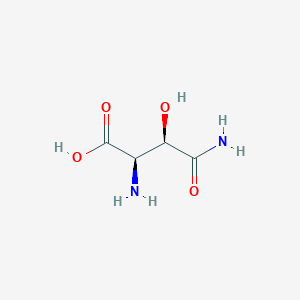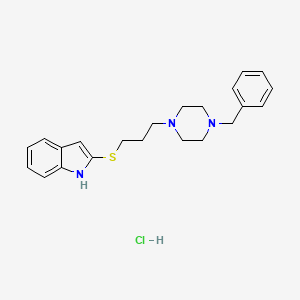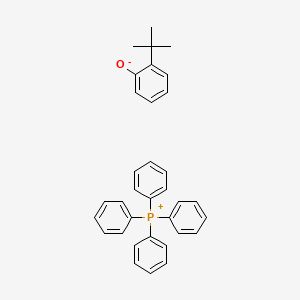
2-tert-butylphenolate;tetraphenylphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butylphenolate;tetraphenylphosphanium is a compound that combines the phenolate anion of 2-tert-butylphenol with the tetraphenylphosphanium cation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylphenolate;tetraphenylphosphanium typically involves the reaction of 2-tert-butylphenol with tetraphenylphosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-tert-butylphenolate;tetraphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate anion can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding phenol.
Substitution: The phenolate anion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: 2-tert-butylphenol.
Substitution: Various substituted phenols depending on the reagents used.
科学的研究の応用
2-tert-butylphenolate;tetraphenylphosphanium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its ability to modulate enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Utilized as an additive in polymers to enhance stability and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-tert-butylphenolate;tetraphenylphosphanium involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The phenolate anion can interact with various molecular targets, including enzymes and reactive oxygen species, modulating their activity and stability. The tetraphenylphosphanium cation can facilitate the transport of the compound across cell membranes, enhancing its bioavailability.
類似化合物との比較
Similar Compounds
- 2-tert-butylphenol
- Tetraphenylphosphonium chloride
- 2,4-di-tert-butylphenol
Uniqueness
2-tert-butylphenolate;tetraphenylphosphanium is unique due to the combination of the phenolate anion and the tetraphenylphosphanium cation, which imparts distinct chemical properties and reactivity. This combination enhances its stability and makes it a valuable reagent in various chemical and biological applications.
特性
CAS番号 |
94231-23-9 |
|---|---|
分子式 |
C34H33OP |
分子量 |
488.6 g/mol |
IUPAC名 |
2-tert-butylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C10H14O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(2,3)8-6-4-5-7-9(8)11/h1-20H;4-7,11H,1-3H3/q+1;/p-1 |
InChIキー |
PWCDHYFORIAMHF-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=CC=CC=C1[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


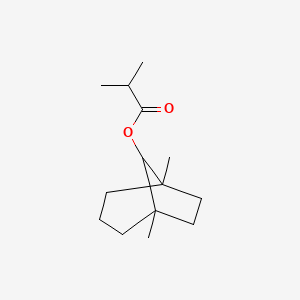
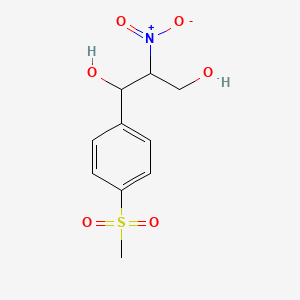
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12672522.png)
